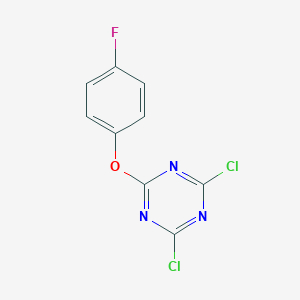

2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

説明

特性

IUPAC Name |

2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-5(12)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBKPROLZJRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382302 | |

| Record name | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112748-46-6 | |

| Record name | 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112748-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine: Principles and Practices

Executive Summary: This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine, a critical intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The synthesis hinges on the principles of sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) on cyanuric chloride. By leveraging the inherent reactivity differences of the chlorine atoms on the 1,3,5-triazine core, selective monosubstitution with 4-fluorophenol can be achieved with high fidelity. This document details the underlying reaction mechanism, provides a robust experimental protocol, outlines critical process parameters for ensuring reproducibility and high yield, and offers insights into process validation and characterization.

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a privileged scaffold in modern chemistry. Its derivatives are foundational to numerous commercial products, including the atrazine family of herbicides, various reactive dyes, and crosslinking agents.[1] The parent compound for most of these derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). The exceptional utility of TCT stems from the sequential and predictable reactivity of its three chlorine atoms towards nucleophiles.[2][3]

This compound (CAS No. 112748-46-6) is a key bifunctional intermediate. It possesses two remaining reactive chlorine sites that can be further and selectively functionalized, allowing for the construction of complex, unsymmetrically substituted triazines. The presence of the fluorinated phenoxy moiety can impart desirable physicochemical properties, such as altered lipophilicity and metabolic stability, in downstream drug candidates or materials. This guide serves as an in-depth resource for researchers and process chemists on the efficient and controlled synthesis of this valuable building block.

Core Principles: The Chemistry of Cyanuric Chloride

The synthesis of the target molecule is governed by the mechanism of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.

Temperature-Dependent Sequential Substitution: The cornerstone of selective triazine synthesis is the differential reactivity of the three chlorine atoms. Each successive substitution of a chlorine atom by an electron-donating nucleophile deactivates the remaining chlorine atoms towards further substitution.[3][4] This allows for a stepwise reaction that can be controlled by temperature. A widely accepted empirical rule is as follows:[2][4][5]

-

1st Substitution (Monosubstitution): Occurs readily at low temperatures, typically 0–5 °C .

-

2nd Substitution (Disubstitution): Requires moderate temperatures, often around room temperature (20–25 °C) .

-

3rd Substitution (Trisubstitution): Necessitates elevated temperatures, frequently above 60–80 °C .

This predictable, temperature-dependent reactivity is the key causal factor that enables the high-yield synthesis of the desired mono-substituted product, this compound, while minimizing the formation of di- and tri-substituted byproducts.

Synthetic Pathway and Mechanism

The primary route involves the reaction of one equivalent of cyanuric chloride with one equivalent of 4-fluorophenol in the presence of a suitable base and solvent.

Overall Reaction Scheme

Sources

- 1. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Dichlorotriazine Core

2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine is a key synthetic intermediate built upon the robust and versatile 1,3,5-triazine scaffold. The strategic placement of two reactive chlorine atoms and a synthetically useful 4-fluorophenoxy group makes this molecule a valuable building block in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] The electron-deficient nature of the triazine ring, a result of its three nitrogen atoms, renders the carbon atoms highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[3] This guide provides a comprehensive overview of its physicochemical properties, reactivity, and the analytical methodologies crucial for its characterization, offering field-proven insights for its application in research and development.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its chemical structure and data from closely related analogs. The presence of the fluorophenoxy group is expected to influence its solubility and electronic properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value for this compound | Source/Analog Data |

| Chemical Formula | C₉H₄Cl₂FN₃O | [4] |

| Molecular Weight | 260.05 g/mol | [1] |

| CAS Number | 112748-46-6 | |

| Appearance | Expected to be a white to off-white solid/crystalline powder | Based on analogs like 2,4-Dichloro-6-phenyl-1,3,5-triazine[5] |

| Melting Point | Not available. Analog: 2,4-Dichloro-6-methoxy-1,3,5-triazine: 86-88 °C | |

| Boiling Point | Not available. Analog: 2,4-Dichloro-6-methoxy-1,3,5-triazine: 132-134 °C at 49 mmHg | |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents such as dichloromethane, acetone, and ethanol. | Based on the general solubility of dichlorotriazine derivatives. |

Reactivity and Stability: A Tale of Two Chlorines

The synthetic utility of this compound is dominated by the reactivity of its two chlorine atoms towards nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[3] This reactivity is sequential and can be controlled by temperature, allowing for the selective synthesis of mono- and di-substituted triazines.

The first substitution is generally less facile than in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) due to the presence of the electron-donating phenoxy group. However, the electron-withdrawing nature of the fluorine atom on the phenyl ring can modulate this effect.[1]

Key aspects of reactivity include:

-

Nucleophilic Substitution: The chlorine atoms can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[6][7]

-

Hydrolytic Stability: Dichlorotriazines are susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is influenced by pH and the nature of the substituents on the triazine ring.[8][9] Kinetic studies on similar monochlorotriazinyl reactive dyes show that the hydrolysis follows pseudo-first-order kinetics.[9]

Caption: Reactivity pathways of this compound.

Experimental Protocols for Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Synthesis Protocol

A general and robust method for the synthesis of mono-substituted dichlorotriazines involves the reaction of cyanuric chloride with the desired nucleophile.[6][7]

Step-by-Step Synthesis:

-

Reaction Setup: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Nucleophile Addition: Add 4-fluorophenol (1 equivalent) to the cooled solution.

-

Base Addition: Slowly add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1 equivalent) to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

-

Workup: Once the reaction is complete, dilute the mixture with DCM and wash with water to remove the DIEA salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

Analytical Characterization

Caption: A typical analytical workflow for the characterization of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-fluorophenoxy group. The chemical shifts and coupling patterns will be characteristic of a para-substituted benzene ring, influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atoms of the triazine ring are expected to appear in the range of 160-170 ppm.[10] The carbons of the fluorophenoxy group will also be present, with their chemical shifts influenced by the fluorine and oxygen atoms. For comparison, the triazine carbons in a similar compound, 2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine, appear at δ 160–170 ppm.[10]

2. Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight of the compound. The expected exact mass is 258.9715 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

3. Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the C=N stretching of the triazine ring and C-O-C stretching of the ether linkage. For various 2,4-diamino-1,3,5-triazine derivatives, characteristic peaks for N-H and C=C aromatic stretching are observed.[11]

Safety and Handling

As with other dichlorotriazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a highly adaptable synthetic intermediate. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the controlled and sequential introduction of a diverse range of functional groups. While specific, experimentally determined physicochemical data for this compound remains to be broadly published, a robust understanding of its properties and behavior can be confidently established through the analysis of closely related dichlorotriazine analogs. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their synthetic endeavors.

References

- Klančnik, M., & Gorenšek, M. (1997). Kinetics of hydrolysis of monofunctional and bifunctional monochloro-s-triazine reactive dyes. Dyes and Pigments, 34(1), 33-44.

- Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.

- Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (2020). International Journal of Pharmaceutical Research and Allied Sciences, 9(2), 1-11.

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (2011). Google Patents.

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6, 528.

-

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (2011). Google Patents.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(11), 874–884.

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6.

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

- Panday, D. (2023). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Indian Journal of Chemistry, 62(4), 410-418.

- Gault, M. H., et al. (1978). Kinetics of Digoxin Stability in Aqueous Solution. Journal of Pharmaceutical Sciences, 67(3), 327-30.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: 112748-46-6 [amp.chemicalbook.com]

- 5. sunshine-oled.com [sunshine-oled.com]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of hydrolysis of monofunctional and bifunctional monochloro-s-triazine reactive dyes | Semantic Scholar [semanticscholar.org]

- 9. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]

- 10. 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine () for sale [vulcanchem.com]

- 11. ijpras.com [ijpras.com]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine

This guide provides an in-depth analysis of the spectroscopic properties of the synthetic intermediate, 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the limited availability of experimental data in public domains, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust framework for its identification and quality control.

Introduction: The Versatility of a Triazine Scaffold

This compound (CAS No. 112748-46-6) is a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The reactive dichloro-s-triazine core allows for sequential and site-selective nucleophilic substitutions, enabling the construction of complex molecular architectures. The incorporation of a 4-fluorophenoxy moiety introduces specific steric and electronic properties that can modulate the biological activity and pharmacokinetic profile of the final products. Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity and reproducibility of subsequent synthetic steps and biological assays.

This guide will delve into the predicted spectroscopic data for this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Furthermore, it will furnish detailed, field-proven protocols for the acquisition of such data, ensuring that researchers can confidently validate their synthetic outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the aromatic and triazine rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the protons of the 4-fluorophenoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.20 - 7.30 | Multiplet | ~ 9.0 (³JHH), ~ 4.5 (⁴JHF) |

| H-3', H-5' | 7.10 - 7.20 | Multiplet | ~ 9.0 (³JHH), ~ 8.5 (³JHF) |

Interpretation:

The protons on the 4-fluorophenoxy ring are expected to appear as two distinct multiplets in the aromatic region of the spectrum. The protons ortho to the oxygen (H-2' and H-6') will be deshielded compared to the protons meta to the oxygen (H-3' and H-5'). The coupling of these protons with each other and with the fluorine atom will result in complex splitting patterns. For comparison, the aromatic protons of the isomeric compound, 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, appear as a multiplet between δ 7.30-7.45 ppm[1]. The para-substitution in the target compound is expected to result in a more symmetrical and slightly upfield shifted pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the triazine and fluorophenoxy carbons are highly characteristic.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-4, C-6 (Triazine) | 170.0 - 172.0 |

| C-1' (C-O) | 155.0 - 158.0 (d, JCF ≈ 2-4 Hz) |

| C-4' (C-F) | 160.0 - 163.0 (d, JCF ≈ 245 Hz) |

| C-2', C-6' | 122.0 - 124.0 (d, JCF ≈ 8-10 Hz) |

| C-3', C-5' | 116.0 - 118.0 (d, JCF ≈ 23-25 Hz) |

Interpretation:

The carbon atoms of the dichlorotriazine ring are expected to resonate at a significantly downfield chemical shift (δ > 170 ppm) due to the strong deshielding effect of the three nitrogen atoms and two chlorine atoms. The carbons of the 4-fluorophenoxy group will show characteristic splitting due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF), while the other carbons will show smaller two-, three-, and four-bond couplings.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the triazine ring and the substituted benzene ring.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1600-1550 | Strong | C=N stretching (triazine ring) |

| 1500-1475 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1100-1000 | Strong | C-F stretching |

| 850-800 | Strong | C-Cl stretching |

| 830-810 | Strong | p-substituted benzene C-H out-of-plane bend |

Interpretation:

The most characteristic feature in the IR spectrum will be the strong C=N stretching vibrations of the triazine ring. The presence of the 4-fluorophenoxy group will be confirmed by the strong aryl-O and C-F stretching bands. The substitution pattern of the benzene ring can be inferred from the C-H out-of-plane bending vibrations.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and providing structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of this compound is C₉H₄Cl₂FN₃O, with a monoisotopic mass of approximately 258.97 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 259/261/263 | [M]⁺ (Molecular ion with characteristic isotopic pattern for two chlorine atoms) |

| 224/226 | [M - Cl]⁺ |

| 165 | [M - C₆H₄FO]⁺ |

| 130 | [C₆H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation:

The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern is likely to involve the loss of a chlorine atom, the 4-fluorophenoxy radical, and other characteristic cleavages of the triazine ring and the phenoxy ether linkage. The fragmentation of triazine herbicides often involves the loss of side chains[2].

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI-MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of predicted NMR, IR, and MS data, coupled with robust experimental protocols, offers a solid foundation for researchers to identify and assess the purity of this important synthetic intermediate. By understanding the expected spectral features and the principles behind their interpretation, scientists can proceed with their synthetic endeavors with a higher degree of confidence and ensure the quality of their research outcomes. It is strongly recommended that experimental data, once obtained, be compared with the predictions outlined in this guide to confirm the structure and purity of the synthesized compound.

References

- Banoub, J. H., & Bowen, P. J. (1992). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 6(5), 345-352.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine (CAS 112748-46-6): A Versatile Scaffold for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine (CAS No. 112748-46-6), a heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. While specific experimental data for this particular analog is limited in the public domain, this document synthesizes the known chemistry of the 2,4-dichloro-1,3,5-triazine scaffold to offer a robust framework for its characterization, synthesis, and potential applications. We will delve into the core chemical properties, predictable reactivity, and established analytical methodologies for this class of compounds. Furthermore, we will explore the potential biological significance of this scaffold, particularly in the context of kinase inhibition, and provide detailed, field-proven protocols for its synthesis and handling. This guide is intended to empower researchers to effectively utilize this versatile chemical entity in their discovery and development pipelines.

Introduction: The 1,3,5-Triazine Core in Modern Chemistry

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in synthetic chemistry due to its planar structure, thermal stability, and, most importantly, the sequential and controllable reactivity of its substituents. When halogenated, particularly with chlorine as in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the triazine ring becomes a powerful electrophilic hub. This allows for the stepwise and regioselective introduction of various nucleophiles, making it an ideal building block for creating diverse molecular architectures.

The subject of this guide, this compound, is a derivative of cyanuric chloride where one chlorine atom has been displaced by a 4-fluorophenoxy group. The remaining two chlorine atoms offer reactive sites for further functionalization, making this compound a valuable intermediate for the synthesis of more complex molecules. The presence of the 4-fluorophenyl moiety is of particular interest in drug discovery, as fluorine substitution can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.

While this compound is commercially available, it is often supplied for early-stage research with the end-user bearing the responsibility for full characterization. This guide aims to provide the foundational knowledge and practical protocols to do so effectively.

Chemical and Physical Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use. While extensive experimental data for CAS 112748-46-6 is not widely published, we can infer its key characteristics based on its structure and data from closely related analogs.

| Property | Value / Expected Value | Source / Basis |

| CAS Number | 112748-46-6 | Chemical Abstracts Service |

| Molecular Formula | C₉H₄Cl₂FN₃O | [1][2] |

| Molecular Weight | 260.05 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a white to off-white solid | Based on related triazine derivatives |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate) and insoluble in water. | General property of similar chlorinated triazines. |

| Boiling Point | 424.2 ± 47.0 °C (Predicted) | [1] |

| Density | 1.549 ± 0.06 g/cm³ (Predicted) | [1] |

Note: The boiling point and density are predicted values and should be used as estimates. Experimental determination is recommended for any critical applications.

Synthesis and Reactivity

Synthetic Pathway

The most common and practical synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for a controlled, stepwise substitution. The first substitution can typically be achieved at low temperatures (around 0 °C), the second at room temperature, and the third requiring elevated temperatures.

This selective reactivity is the cornerstone of synthesizing mono- and di-substituted triazines.

Caption: General synthetic scheme for this compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of similar 2,4-dichloro-6-substituted-s-triazines.[3]

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

-

4-Fluorophenol

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath with continuous stirring.

-

In a separate flask, prepare a solution of 4-fluorophenol (1.0 eq.) and DIEA (1.05 eq.) in anhydrous DCM.

-

Add the 4-fluorophenol/DIEA solution dropwise to the cooled cyanuric chloride solution over 30-60 minutes.

-

Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyanuric chloride) is consumed.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Core Reactivity: A Gateway to Diverse Derivatives

The true utility of this compound lies in the reactivity of its two remaining chlorine atoms. These can be sequentially displaced by a variety of nucleophiles, allowing for the construction of unsymmetrical triazine derivatives.

-

Reaction with Amines: The chlorine atoms can be readily displaced by primary and secondary amines to form aminotriazines. This is a common strategy in the synthesis of kinase inhibitors, where the triazine core acts as a scaffold to present different pharmacophoric groups.[4][5]

-

Reaction with Thiols: Thiolates are also effective nucleophiles for displacing the chlorine atoms, leading to the formation of thioether-substituted triazines.

-

Reaction with Alcohols/Phenols: While less reactive than amines and thiols, alkoxides and phenoxides can displace the chlorine atoms, typically requiring more forcing conditions (e.g., higher temperatures).

The sequential substitution is generally controlled by temperature. The second substitution usually requires room temperature or mild heating, depending on the nucleophilicity of the incoming group.

Caption: Reactivity of the title compound with various nucleophiles.

Potential Applications in Research and Drug Development

While specific studies on CAS 112748-46-6 are scarce, the broader class of 1,3,5-triazine derivatives has shown significant promise in several areas:

-

Kinase Inhibitors: The triazine scaffold is a well-established platform for the development of kinase inhibitors. The ability to introduce different substituents at the 2, 4, and 6 positions allows for the fine-tuning of binding to the ATP-binding pocket of various kinases. Triazine derivatives have been investigated as inhibitors of PI3K/mTOR and Src kinases, which are important targets in oncology.[2] The 4-fluorophenoxy group in the title compound could potentially engage in favorable interactions within a kinase active site.

-

Agrochemicals: Triazines have a long history of use as herbicides. The title compound could serve as an intermediate for the synthesis of novel herbicides with potentially improved efficacy or safety profiles.[1]

-

Materials Science: The rigid, planar structure of the triazine ring makes it an attractive component for the development of functional materials such as organic light-emitting diodes (OLEDs), polymers, and dendrimers.[3]

Analytical Characterization Workflow

Proper analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following is a standard workflow for characterizing a novel or sparsely documented compound like this compound.

Caption: A standard workflow for the analytical characterization of the title compound.

Chromatographic Analysis (Purity)

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA. For example, a linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak indicating the purity of the compound.

Spectroscopic Analysis (Structure)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple, showing signals for the aromatic protons of the 4-fluorophenoxy group, likely as two multiplets (AA'BB' system) in the 7.0-7.5 ppm range.

-

¹³C NMR: Will show characteristic signals for the triazine ring carbons (typically in the 165-175 ppm range) and the carbons of the 4-fluorophenoxy group. The carbon attached to fluorine will show a large C-F coupling constant.

-

¹⁹F NMR: A single signal for the fluorine atom on the phenoxy ring.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) in positive mode is typically effective.

-

Expected Result: A molecular ion peak [M+H]⁺ at m/z 260.99 (calculated for C₉H₅Cl₂FN₃O⁺). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

-

-

Infrared (IR) Spectroscopy:

-

Expected Peaks: Characteristic absorptions for the C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), C-O-C stretching of the ether linkage, and C-Cl bonds.

-

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Specific toxicity data is not available. However, as a reactive chlorinated heterocyclic compound, it should be treated as potentially harmful. It may be an irritant to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a valuable and versatile chemical intermediate. Its true potential is realized through the sequential nucleophilic substitution of its two chlorine atoms, which opens a gateway to a vast chemical space of unsymmetrical triazine derivatives. While specific data on this compound remains limited, the well-established chemistry of the s-triazine scaffold provides a reliable roadmap for its synthesis, characterization, and application. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a strategic starting point for the development of novel, high-value molecules. As with any sparsely documented chemical, a diligent and systematic approach to characterization is essential for reproducible and reliable research outcomes.

References

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. 2014;19(12):20593-20610. Available from: [Link]

-

Albericio, F. et al. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. 2018;6:529. Available from: [Link]

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences. 2024;13(4):1-11. Available from: [Link]

-

Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry. 2021;32:115997. Available from: [Link]

-

Noronha, G. et al. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. 2007;17(3):602-8. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of nucleophilic aromatic substitution on s-triazine core

An In-depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution on the s-Triazine Core

Introduction: The s-Triazine Scaffold in Modern Chemistry

The 1,3,5-triazine, or s-triazine, ring is a foundational heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and agrochemical development.[1][2] Its prevalence is not accidental; the s-triazine core is considered a "privileged structure" due to its versatile and highly controllable reactivity, which allows for the precise and sequential installation of diverse functional groups.[2] This unique characteristic stems from the chemistry of its most common precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.[2][3]

Many commercially available drugs, including the anticancer agents enasidenib and gedatolisib, feature the s-triazine scaffold, underscoring its favorable pharmacokinetic properties and importance in drug design.[4][5][6] This guide offers an in-depth exploration of the core chemical principles governing the functionalization of the s-triazine ring: the Nucleophilic Aromatic Substitution (SNAr) mechanism. We will dissect the factors that control this reaction, provide field-tested experimental protocols, and offer insights for researchers aiming to leverage this powerful chemistry in their work.

Core Mechanism: A Stepwise Pathway to Functionalization

The chemical behavior of the s-triazine ring is dominated by its profound electron deficiency. The presence of three highly electronegative nitrogen atoms withdraws electron density from the ring carbons, rendering them highly electrophilic and exceptionally susceptible to attack by nucleophiles.[1][7] This intrinsic property dictates that the primary pathway for substitution is not electrophilic, but rather a nucleophilic aromatic substitution (SNAr).[8][9] The reaction proceeds via a well-established, two-step addition-elimination mechanism.

-

Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated when a nucleophile (Nu:) attacks one of the electron-deficient, chlorine-bearing carbon atoms of the triazine ring. This is typically the rate-determining step and results in the formation of a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][7][10] In this intermediate, the negative charge is delocalized across the electronegative nitrogen atoms, which provides a degree of stability.[10]

-

Leaving Group Elimination and Aromaticity Restoration: The aromaticity of the s-triazine ring, temporarily lost in the Meisenheimer intermediate, is restored by the expulsion of a chloride ion (Cl⁻).[1][7] Chloride is an excellent leaving group, and its departure is thermodynamically favorable, driving the reaction to completion.

Caption: The two-step SNAr Addition-Elimination mechanism on the s-triazine core.

Pillars of Control: Mastering Sequential Substitution

The true synthetic power of cyanuric chloride lies in the ability to perform up to three sequential substitutions with exceptional control, enabling the construction of complex, multi-functionalized molecules. This control is not fortuitous; it is governed by a predictable decrease in the ring's reactivity after each substitution. As electron-donating nucleophiles replace electron-withdrawing chlorine atoms, the ring becomes less electrophilic, making subsequent attacks progressively more difficult.[2][11] Mastery of this principle is achieved by manipulating key reaction parameters.

Temperature: The Primary Control Lever

Temperature is the most critical and widely used tool for achieving selective substitution. By carefully staging the reaction temperature, one can isolate the mono-, di-, and trisubstituted products with high fidelity.

-

First Substitution: Typically performed at low temperatures, around 0–5 °C. At this stage, the triazine ring is highly activated, and the reaction proceeds rapidly.[2][11]

-

Second Substitution: Requires raising the temperature to ambient or room temperature (e.g., 20–25 °C). The monosubstituted ring is less reactive, necessitating more energy to overcome the activation barrier.[2][11]

-

Third Substitution: Often requires significant heating or reflux conditions. The disubstituted ring is substantially deactivated, and forcing conditions are needed to install the final group.[2][11]

The Nucleophile: A Game of Reactivity and Order

The identity of the nucleophile is paramount. Different classes of nucleophiles (amines, alcohols, thiols) exhibit distinct reactivities, and the order of their addition is crucial, particularly when creating heterogeneously substituted triazines.

-

Orthogonal Chemoselectivity: A key field-proven insight is that the order of nucleophile incorporation generally follows the sequence: Alcohols (O) > Thiols (S) > Amines (N) .[7][12]

-

The Amine Rule: The most critical rule in mixed-substituent synthesis is that once an amine is incorporated, it becomes exceedingly difficult to substitute the remaining chlorine atoms with any other type of nucleophile (e.g., an alcohol or thiol). [3][13][14] This is because the strong electron-donating character of the amino group significantly deactivates the ring towards further attacks from less potent nucleophiles.

-

Causality: Therefore, when designing a synthesis for an O,N-disubstituted triazine, the oxygen nucleophile (alkoxide) must be introduced first, followed by the amine.[13][14] Reversing this order will result in little to no reaction for the second step.

The Role of Base and Solvent

The SNAr reaction liberates one equivalent of hydrochloric acid (HCl) for each chlorine atom substituted. A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA), or an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is required to neutralize this acid and drive the reaction forward.[1][2][13][15] The choice of solvent is typically a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetone, which can dissolve the triazine starting material and reagents without interfering with the reaction.[1][13]

Quantitative Data: A Framework for Experimental Design

The precise conditions for s-triazine substitution are highly dependent on the specific nucleophiles used. However, a general framework based on temperature control provides a reliable starting point for nearly all synthetic designs.

| Substitution Step | Reactant | Typical Temperature | Typical Duration | Key Consideration |

| First | 2,4,6-Trichloro-s-triazine (TCT) | 0 °C to 5 °C | 30 min – 4 h | Maintaining low temperature is critical to prevent disubstitution.[2][13] |

| Second | Monosubstituted Dichloro-s-triazine | Room Temperature | 12 – 24 h | The ring is now less reactive; ambient temperature is usually sufficient.[1][2] |

| Third | Disubstituted Monochloro-s-triazine | Reflux / Heating (e.g., 60-80 °C) | 18 – 24 h | Significant energy input is needed to overcome ring deactivation.[2][11] |

Validated Experimental Protocols

The following protocols provide a self-validating system for the sequential synthesis of substituted s-triazines, incorporating reaction monitoring to ensure completion at each stage.

Protocol 1: Synthesis of a Monosubstituted Dichloro-s-triazine (X-DCT)

This protocol details the controlled replacement of the first chlorine atom.

-

Materials:

-

2,4,6-Trichloro-s-triazine (TCT) (1.0 eq)

-

Nucleophile 1 (e.g., an alcohol or amine) (1.0 eq)

-

Diisopropylethylamine (DIEA) or K₂CO₃ (1.0 eq)

-

Dichloromethane (DCM) or Acetone

-

Standard laboratory glassware, magnetic stirrer, ice bath

-

-

Methodology:

-

Dissolve TCT (1.0 eq) in the chosen solvent within a round-bottom flask. Note: TCT is a fuming solid and should be handled in a fume hood.[13]

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve Nucleophile 1 (1.0 eq) in the same solvent.

-

Add the base (1.0 eq) to the stirring TCT solution.

-

Slowly add the solution of Nucleophile 1 dropwise to the TCT solution, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 30-60 minutes (for reactive nucleophiles) or up to 4 hours (for less reactive ones like aromatic amines).[1][13]

-

Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the TCT starting material is completely consumed. This prevents proceeding to the next step prematurely.

-

Workup: Pour the reaction mixture onto crushed ice. If a solid precipitates, filter and wash with cold water. If not, perform a liquid-liquid extraction with an organic solvent, wash with water to remove salts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1][13]

-

Protocol 2: Synthesis of a Disubstituted Monochloro-s-triazine (XY-MCT)

This protocol builds upon the product from Protocol 1.

-

Materials:

-

Monosubstituted Dichloro-s-triazine (X-DCT) (1.0 eq)

-

Nucleophile 2 (1.0 eq)

-

DIEA or K₂CO₃ (1.0 eq)

-

DCM, THF, or other suitable solvent

-

-

Methodology:

-

Dissolve the X-DCT (1.0 eq) from the previous step in the solvent at room temperature.

-

Add Nucleophile 2 (1.0 eq), followed by the base (1.0 eq).[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Self-Validation: Monitor the reaction via TLC until the X-DCT starting material is consumed.

-

Perform a workup as described in Protocol 1 to isolate the pure disubstituted product.

-

Caption: A validated workflow for sequential SNAr on the s-triazine core.

Conclusion

The nucleophilic aromatic substitution on the s-triazine core is a robust, predictable, and highly controllable process that serves as a cornerstone of modern synthetic and medicinal chemistry.[1] The SNAr mechanism, proceeding through a Meisenheimer intermediate, is governed by a clear set of principles. By judiciously controlling reaction temperature and understanding the hierarchical reactivity of different nucleophiles, researchers can selectively craft mono-, di-, and trisubstituted triazines with high precision. This level of control solidifies the s-triazine scaffold as a truly privileged platform, enabling the systematic exploration of chemical space and accelerating the development of novel therapeutics, advanced materials, and other functional molecules.[1][7]

References

-

Barakat, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. Available at: [Link]

-

Kumari, P., & Singh, R. K. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Synthetic Communications, 53(20), 1545-1577. Available at: [Link]

-

Kumari, P., & Singh, R. K. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. NIH National Library of Medicine. Available at: [Link]

-

Wang, L., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1533-1538. Available at: [Link]

-

Sharma, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. Available at: [Link]

-

Al-Tel, T. H., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 10(4), 263. Available at: [Link]

-

Unissa, R., & Hanna, P. (2022). s-Triazine: A Versatile Scaffold in Drug Design and Therapeutics. Advance journal of pharmaceutical research & review. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of substituted s-triazines from cyanuric chloride. Retrieved from [Link]

-

Sarma, B., et al. (2022). A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. European Journal of Pharmaceutical and Medical Research, 9(8), 232-239. Available at: [Link]

-

Al-Moktadir, A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14(48), 35649-35694. Available at: [Link]

-

Murhekar, G. H., et al. (2023). Synthesis of novel s-triazine derivatives with substituted amines and its biological evaluation. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of s‐triazine derivatives. Retrieved from [Link]

-

Barakat, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. Available at: [Link]

-

ResearchGate. (2008). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

-

Kakuyama, S., et al. (2018). Triazine-Based Cationic Leaving Group: Synergistic Driving Forces for Rapid Formation of Carbocation Species. The Journal of Organic Chemistry, 83(9), 5096-5104. Available at: [Link]

-

Wiley Online Library. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]

-

Bar-Natan, G., et al. (2007). Easy Access to 3- or 5-Heteroarylamino-1,2,4-triazines by SNAr, SNH, and Palladium-Catalyzed N-Heteroarylations. The Journal of Organic Chemistry, 72(16), 6147-6153. Available at: [Link]

-

ScienceDirect. (n.d.). Catalytic hydrolysis of s-triazine compounds over Al>2>O>3. Retrieved from [Link]

-

ResearchGate. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

-

Sharma, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PubMed. Available at: [Link]

-

ScienceDirect. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

-

Okura, R., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 145(42), 23071-23079. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

PubMed. (2018). Meisenheimer Complexes in S N Ar Reactions: Intermediates or Transition States?. Retrieved from [Link]

-

Singh, P. P., et al. (2021). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 18(6), 578-599. Available at: [Link]

-

El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. Available at: [Link]

-

Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 5. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 9. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Bentham Science [eurekaselect.com]

- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of Fluorophenoxy-Triazine Derivatives: A Technical Guide for Drug and Agrochemical Discovery

Introduction: The s-Triazine Scaffold as a Privileged Motif in Bioactive Compound Design

The 1,3,5-triazine, or s-triazine, is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its symmetrical and planar structure, coupled with the ease of sequential nucleophilic substitution at the 2, 4, and 6 positions, provides a versatile platform for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities.[2] These activities include anticancer, antimicrobial, antiviral, and herbicidal properties.[2][3] The introduction of a fluorophenoxy moiety to the triazine core can significantly modulate the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability, thereby influencing their biological activity. This technical guide provides an in-depth exploration of the potential biological activities of fluorophenoxy-triazine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Potential: Targeting Key Pathways in Malignancy

Fluorophenoxy-triazine derivatives have emerged as a promising class of compounds in the relentless pursuit of novel anticancer agents. Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which certain triazine derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression of EGFR is a common feature in many cancers and is associated with increased cell proliferation and reduced apoptosis.[4] Fluorophenoxy-triazine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are pivotal for cancer cell growth and survival.[4]

Caption: Inhibition of the EGFR signaling pathway by fluorophenoxy-triazine derivatives.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of triazine derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound that inhibits 50% of cancer cell growth.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Imamine-1,3,5-triazine | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |

| Imamine-1,3,5-triazine | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |

| s-Triazine | A549 (Lung) | 5.15 | Erlotinib | >10 |

| s-Triazine | MCF-7 (Breast) | 6.37 | Erlotinib | >10 |

| s-Triazine | HCT116 (Colon) | 8.44 | Erlotinib | >10 |

| s-Triazine | HepG2 (Liver) | 6.23 | Erlotinib | >10 |

Note: The data presented is for representative triazine derivatives to illustrate the range of activity. Specific IC50 values for fluorophenoxy-triazine derivatives can vary significantly based on the substitution pattern.[4][6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of fluorophenoxy-triazine derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Fluorophenoxy-triazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO or isopropanol[8]

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cancer cells to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorophenoxy-triazine derivative in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Fluorophenoxy-triazine derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[9][10]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of triazine derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms for fluorophenoxy-triazines are still under investigation, related triazine compounds have been shown to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR), enzymes that are crucial for DNA replication and folic acid synthesis, respectively.[11] Inhibition of these enzymes leads to the cessation of bacterial growth and eventual cell death.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| Triazine-based | Bacillus cereus | 3.91 | Penicillin G | - |

| Triazine-based | Staphylococcus aureus | 3.91 | Penicillin G | - |

| Triazine-based | Escherichia coli | 1.95 | Ciprofloxacin | - |

| Triazine-based | Enterobacter cloacae | 3.91 | Ciprofloxacin | - |

| s-Triazine | Candida albicans | 3.125 | Fluconazole | - |

| s-Triazine | Candida tropicalis | 6.25 | Fluconazole | - |

Note: The data presented is for representative triazine derivatives. The presence and position of the fluorophenoxy group can significantly impact the antimicrobial spectrum and potency.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of fluorophenoxy-triazine derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Fluorophenoxy-triazine derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Inoculating loop or sterile swabs

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the microorganism on an appropriate agar plate overnight.

-

Suspend a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[10]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

-

-

Compound Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the fluorophenoxy-triazine derivative stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.[13]

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

-

Caption: Workflow for the broth microdilution MIC assay.

Herbicidal Properties: A Tool for Sustainable Agriculture

Triazine-based compounds have a long history of use as herbicides in agriculture.[6] The introduction of a fluorophenoxy group can enhance their herbicidal efficacy and selectivity.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides primarily act by inhibiting photosynthesis in susceptible plants.[1] They bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[8] This binding blocks the electron transport chain, preventing the flow of electrons from plastoquinone QA to QB. The disruption of electron flow leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic symptoms of chlorosis and necrosis.[8]

Caption: Mechanism of action of fluorophenoxy-triazine herbicides on Photosystem II.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

This protocol details a whole-plant bioassay to evaluate the herbicidal activity of fluorophenoxy-triazine derivatives.

Materials:

-

Seeds of target weed species and a susceptible crop species

-

Pots and sterile potting mix

-

Fluorophenoxy-triazine derivative formulation

-

Laboratory spray chamber

-

Greenhouse with controlled environment

Procedure:

-

Plant Growth:

-

Sow the seeds of the target weed and crop species in pots filled with potting mix.

-

Grow the plants in a greenhouse under optimal conditions (temperature, light, and humidity) until they reach the 2-4 leaf stage.

-

-

Herbicide Application:

-

Prepare a series of dilutions of the fluorophenoxy-triazine derivative formulation in water.

-

Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

-

-

Evaluation:

-

Return the treated plants to the greenhouse.

-

Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment.

-

At the end of the experiment, harvest the above-ground biomass of the plants.

-

-

Data Analysis:

-

Determine the fresh and dry weight of the harvested biomass.

-

Calculate the percent inhibition of growth for each treatment compared to the untreated control.

-

Determine the GR50 value (the concentration that causes a 50% reduction in plant growth).

-

Conclusion and Future Perspectives

Fluorophenoxy-triazine derivatives represent a versatile and promising class of bioactive compounds with significant potential in both medicine and agriculture. Their demonstrated anticancer, antimicrobial, and herbicidal activities, coupled with the tunability of their chemical structure, make them an exciting area for further research and development. Future studies should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical space is poised to yield novel therapeutic agents and crop protection solutions to address pressing global challenges.

References

-

The Mode of Action of Triazine Herbicides in Plants. (URL: [Link])

-

Broth Dilution Method for MIC Determination. Microbe Online. (URL: [Link])

-

Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. (URL: [Link])

-

Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. (URL: [Link])

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. (URL: [Link])

-

Triazine derivatives with different anticancer activity mechanisms. ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals. (URL: [Link])

-

Synthesis and antimicrobial activity of 2,4,6-substituted S-triazine derivatives. (URL: [Link])

-

Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). ChemistrySelect. (URL: [Link])

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (URL: [Link])

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. (URL: [Link])

-

Synthesis and biological evaluation of fluorine substituted pyrazolo[4,3-e][7][12]triazines as purine analogues. (URL: [Link])

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (URL: [Link])

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (URL: [Link])

-

Studies on synthesis, spectral characterization and antimicrobial evaluation of some 1,3,5-Triazine derivatives. (URL: [Link])

-

Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. (URL: [Link])

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (URL: [Link])

-

s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (URL: [Link])

-

Specific-binding site of triazines on the D1 protein subunit of photosystem II (Swindell 2003). (URL: [Link])

-

Photosystem II Inhibitors | Herbicide Symptoms. (URL: [Link])

-

Structure‐antimicrobial activity relationship of the synthesized s‐triazine derivatives (4a–4r). (URL: [Link])

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. (URL: [Link])

Sources

- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Solubility of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from analogous triazine derivatives to predict its solubility profile in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine precise quantitative solubility, a critical parameter for applications in medicinal chemistry, agrochemical development, and materials science. This document is structured to offer both theoretical grounding and practical, actionable methodologies, ensuring scientific integrity and empowering researchers with self-validating experimental systems.

Introduction: The Significance of this compound and its Solubility

This compound, with the molecular formula C9H4Cl2FN3O and a molecular weight of 260.05 g/mol , is a halogenated heterocyclic compound belonging to the s-triazine family.[1][2] The triazine core is a versatile scaffold in medicinal chemistry and materials science, and its derivatives are explored for a variety of biological activities, including potential antimicrobial and anticancer properties.[1][3] The reactivity of the two chlorine atoms allows for sequential nucleophilic substitution, making it a valuable intermediate for the synthesis of more complex molecules.[4][5]

Understanding the solubility of this compound in organic solvents is paramount for several reasons:

-

Reaction Chemistry: In synthetic organic chemistry, the choice of solvent is critical for reaction kinetics, yield, and purity. The solubility of reactants dictates the reaction conditions.

-